TRPML3 Ion Channel Inhibition: Target Compound vs. N-arylpiperazine Sulfonamide Analog
The core differentiation lies in direct TRPML3 channel inhibition, a property not shared by standard 2-methoxyphenylpiperazine building blocks. The target compound demonstrates a measurable IC50 of 28,500 nM against human TRPML3-YFP expressed in HEK293 cells [1]. In contrast, a closely related sulfonamide analog from the same patent family, which features an additional benzenesulfonamide group, shows a significantly improved IC50 of 15,900 nM under identical assay conditions [2]. This 1.8-fold difference quantifies the SAR impact of the free aniline versus its derivatized form, establishing the target compound as a crucial, defined-activity intermediate for further optimization of TRPML potency.
| Evidence Dimension | Inhibition of human TRPML3-YFP channel |
|---|---|
| Target Compound Data | IC50 = 28,500 nM (2.85E+4 nM) |
| Comparator Or Baseline | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl]benzenesulfonamide derivative (BDBM50569847): IC50 = 15,900 nM (1.59E+4 nM) |
| Quantified Difference | Comparator is 1.8-fold more potent, establishing a clear SAR baseline for the free aniline core. |
| Conditions | Cell-based assay: HEK293 cells expressing human TRPML3-YFP, 10 min preincubation with compound, stimulation with ML-SA1, measurement after 10 min by FLIPR. |
Why This Matters
This data positions the compound as the optimal defined-potency starting point for medicinal chemists optimizing TRPML3 inhibitors, where its moderate activity and accessible aniline handle are ideal for library synthesis.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM50569843 (Target Compound) against Mucolipin-3. IC50: 2.85E+4 nM. View Source
- [2] BindingDB. (n.d.). BDBM50569847 (Sulfonamide Comparator) Affinity Data. IC50: 1.59E+4 nM against Mucolipin-3. View Source
